8-Bromo-5-nitroisoquinoline
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Overview
Description
8-Bromo-5-nitroisoquinoline is an organic compound with the chemical formula C9H5BrN2O2 It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 8th position and a nitro group at the 5th position on the isoquinoline ring
Mechanism of Action
Target of Action
It is known that bromoisoquinoline derivatives, including 8-bromo-5-nitroisoquinoline, are key intermediates in the synthesis of pharmaceutical compounds .
Biochemical Pathways
Given its role as an intermediate in the synthesis of pharmaceutical compounds, it may be involved in a variety of biochemical reactions .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Result of Action
As an intermediate in the synthesis of pharmaceutical compounds, its effects would likely depend on the specific compounds it is used to produce .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitroisoquinoline typically involves the bromination and nitration of isoquinoline. One common method includes the following steps:
Bromination: Isoquinoline is brominated using N-bromosuccinimide in the presence of concentrated sulfuric acid. The reaction is carried out at low temperatures (around -25°C) to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used, such as 8-methoxy-5-nitroisoquinoline.
Reduction: 8-Bromo-5-aminoisoquinoline is a common product from the reduction of the nitro group.
Scientific Research Applications
8-Bromo-5-nitroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroisoquinoline: Lacks the bromine atom, affecting its substitution reactions.
Uniqueness: Its dual functional groups allow for a wider range of chemical modifications and biological activities compared to its analogs .
Properties
IUPAC Name |
8-bromo-5-nitroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCHGICDSWPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593222 |
Source
|
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252861-41-9 |
Source
|
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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